4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one
Overview
Description
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.2 . It is used for research purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 10 carbon atoms, 12 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 176.2 and a molecular formula of C10H12N2O . Further details such as melting point, boiling point, and density were not found in the search results.Scientific Research Applications
Inhibitor of Anaplastic Lymphoma Kinase (ALK)
A derivative of 7-amino-1,3,4,5-tetrahydrobenzo[b]azepin-2-one has been identified as a potent inhibitor of ALK, showing significant antitumor activity in anaplastic large cell lymphoma (ALCL) cell lines. This inhibitor activates pro-apoptotic caspases and exhibits selective cytotoxicity against ALK-positive ALCL cells, while also being orally bioavailable and demonstrating in vivo antitumor efficacy (Ott et al., 2010).
Synthesis of Tetrahydro-1-benzazepines
An efficient approach for synthesizing novel tetrahydro-1H-benzo[b]azepine-2-carboxylic acids and tricyclic tetrahydro-1-benzazepines has been developed. These compounds, derived from 2-(allylaryl)glycinates, show potential for various applications due to their unique structural properties (Guerrero et al., 2020).
Synthesis of Heterocycles
A method for synthesizing 1H-benzo[g]indoles, tetrahydrobenzo[h]quinolines, and naphtho[1,2-b]azepines from 2-alkynyl benzaldehydes and cyclic amino acids has been reported. This process involves a metal-free decarboxylation/cyclization/ring expansion sequence, demonstrating a novel synthetic route for producing nitrogen heterocyclic compounds (Samala et al., 2015).
Histone Deacetylase Inhibitors for Vascular Cognitive Impairment (VCI)
Certain 10,11-dihydro-5H-dibenzo[b,f]azepine hydroxamates, acting as histone deacetylase inhibitors, have been studied for their potential in treating VCI. These compounds showed promising results in improving cerebral blood flow, cognitive impairment, and hippocampal atrophy in in vivo studies, indicating potential therapeutic applications for cognitive disorders (Kaur et al., 2019).
Synthesis of Antineoplastic Agents
Research has been conducted on the synthesis of thieno[2,3-b]azepin-4-ones, which are analogues of benzo[b]azepine-2,5-dione and have been explored for their antineoplastic properties. Preliminary biological evaluations did not indicate significant antitumor activity, but the findings contribute to the ongoing exploration of such compounds in cancer research (Koebel et al., 1975).
Safety and Hazards
Biochemical Analysis
Biochemical Properties
4-Amino-1,2,4,5-tetrahydrobenzo[B]azepin-2-one plays a significant role in biochemical reactions, particularly in the inhibition of cyclin-dependent kinases and glycogen synthase kinase-3 (GSK-3) . These enzymes are crucial in regulating cell cycle progression and glycogen metabolism, respectively. The compound interacts with these enzymes through hydrogen bonding and other non-covalent interactions, leading to the inhibition of their activity . This inhibition can result in altered cell cycle dynamics and metabolic processes.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the inhibition of GSK-3 by this compound can lead to changes in the Wnt signaling pathway, which is essential for cell proliferation and differentiation . Additionally, the compound’s interaction with cyclin-dependent kinases can result in altered gene expression patterns, affecting cell cycle regulation and apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with target enzymes . The compound binds to the active sites of cyclin-dependent kinases and GSK-3, inhibiting their catalytic activity . This binding is facilitated by hydrogen bonds and hydrophobic interactions, which stabilize the compound-enzyme complex . The inhibition of these enzymes leads to downstream effects on cell signaling pathways and gene expression, ultimately influencing cellular functions .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time . The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that the compound can have sustained effects on cellular function, particularly in terms of enzyme inhibition and altered gene expression . The exact temporal dynamics of these effects can vary depending on the experimental conditions and the specific cell types used .
Dosage Effects in Animal Models
The effects of this compound in animal models vary with different dosages . At lower doses, the compound has been shown to effectively inhibit target enzymes without causing significant toxicity . At higher doses, toxic effects such as liver damage and altered metabolic functions have been observed . These threshold effects highlight the importance of careful dosage optimization in experimental settings to balance efficacy and safety .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its interactions with enzymes like cyclin-dependent kinases and GSK-3 . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular energy balance and biosynthetic processes . The compound’s influence on these pathways underscores its potential as a tool for studying metabolic regulation and enzyme function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to target sites, where it can exert its biochemical effects . The compound’s distribution can also be influenced by factors such as cell type, tissue architecture, and experimental conditions .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function . The compound is primarily localized to the cytoplasm, where it interacts with target enzymes . Post-translational modifications and targeting signals can further direct the compound to specific subcellular compartments, enhancing its efficacy in inhibiting enzyme activity .
Properties
IUPAC Name |
4-amino-1,3,4,5-tetrahydro-1-benzazepin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c11-8-5-7-3-1-2-4-9(7)12-10(13)6-8/h1-4,8H,5-6,11H2,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLOYJNVWCPTJLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(=O)NC2=CC=CC=C21)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20669971 | |
Record name | 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
887578-14-5 | |
Record name | 4-Amino-1,3,4,5-tetrahydro-2H-1-benzazepin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20669971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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